5-(3-Boc-aminophenyl)-2-chloronicotinic acid
Description
5-(3-Boc-aminophenyl)-2-chloronicotinic acid is an organic compound that features a nicotinic acid core substituted with a 3-Boc-aminophenyl group and a chlorine atom
Properties
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-12-6-4-5-10(7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXAKOZHASBUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Boc-aminophenyl)-2-chloronicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling: The protected amine is then coupled with 3-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like Pd/C and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
5-(3-Boc-aminophenyl)-2-chloronicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for biological studies.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Boc-aminophenyl)-2-chloronicotinic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to proteins or enzymes and modulating their activity.
Comparison with Similar Compounds
5-(3-Aminophenyl)-2-chloronicotinic acid: Similar structure but without the Boc protection.
5-(3-Boc-aminophenyl)-2-bromonicotinic acid: Similar structure but with a bromine atom instead of chlorine.
5-(3-Boc-aminophenyl)-2-fluoronicotinic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 5-(3-Boc-aminophenyl)-2-chloronicotinic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. The chlorine atom also offers unique reactivity compared to other halogens, making it a valuable intermediate in organic synthesis.
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